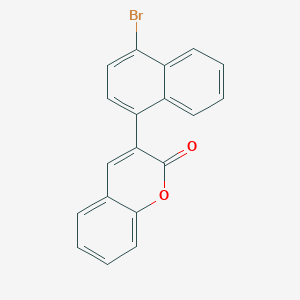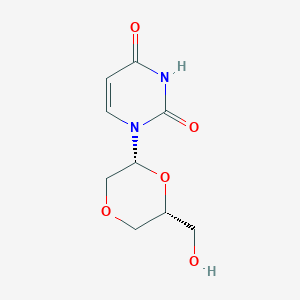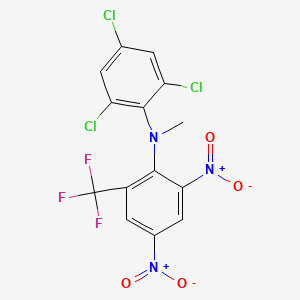
2-(Acetylamino)-2-deoxy-N-(4-ethoxyphenyl)hexopyranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-2-deoxy-N-(4-ethoxyphenyl)hexopyranosylamine is a complex organic compound with potential applications in various scientific fields. This compound features a hexopyranosylamine backbone, which is a six-membered ring containing oxygen, and is substituted with an acetylamino group and a 4-ethoxyphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-N-(4-ethoxyphenyl)hexopyranosylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hexopyranosylamine Backbone: This can be achieved through the cyclization of a suitable sugar derivative, such as a hexose, under acidic or basic conditions.
Introduction of the Acetylamino Group: The acetylamino group can be introduced via acetylation of an amino group on the hexopyranosylamine backbone using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the 4-Ethoxyphenyl Group: This step involves the nucleophilic substitution reaction where a 4-ethoxyphenyl halide reacts with the amino group on the hexopyranosylamine backbone in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetylamino)-2-deoxy-N-(4-ethoxyphenyl)hexopyranosylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino or ethoxyphenyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxo derivatives of the hexopyranosylamine backbone.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
2-(Acetylamino)-2-deoxy-N-(4-ethoxyphenyl)hexopyranosylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)-2-deoxy-N-(4-ethoxyphenyl)hexopyranosylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the ethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
2-(Acetylamino)-2-deoxy-N-(4-methoxyphenyl)hexopyranosylamine: Similar structure but with a methoxy group instead of an ethoxy group.
2-(Acetylamino)-2-deoxy-N-(4-chlorophenyl)hexopyranosylamine: Similar structure but with a chlorophenyl group instead of an ethoxyphenyl group.
Uniqueness
The presence of the ethoxy group in 2-(Acetylamino)-2-deoxy-N-(4-ethoxyphenyl)hexopyranosylamine imparts unique chemical properties, such as increased lipophilicity and potential for specific hydrophobic interactions, which can influence its biological activity and pharmacokinetic profile.
Propiedades
Número CAS |
7150-38-1 |
|---|---|
Fórmula molecular |
C16H24N2O6 |
Peso molecular |
340.37 g/mol |
Nombre IUPAC |
N-[2-(4-ethoxyanilino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H24N2O6/c1-3-23-11-6-4-10(5-7-11)18-16-13(17-9(2)20)15(22)14(21)12(8-19)24-16/h4-7,12-16,18-19,21-22H,3,8H2,1-2H3,(H,17,20) |
Clave InChI |
UZTLXUVAPYOVFJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)








